molecular formula C13H18BNO5 B7953201 Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate

Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate

Cat. No.: B7953201
M. Wt: 279.10 g/mol
InChI Key: CYJLHUSLRQRZHL-UHFFFAOYSA-N
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Description

The compound features a pyridine core substituted at position 5 with a tetramethyl-1,3,2-dioxaborolane group and at position 3 with a methyl carboxylate ester. The 6-oxo group distinguishes it from the hydroxy variant, "Methyl 6-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate" (molecular formula: C₁₃H₁₈BNO₅, molecular weight: 279.10, purity: 95%) described in . The oxo group likely enhances electrophilicity at position 6, making it reactive toward nucleophilic agents or metal-catalyzed transformations .

Properties

IUPAC Name

methyl 6-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-15-10(9)16/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJLHUSLRQRZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

A representative protocol involves reacting methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key parameters include:

ParameterValue/ReagentSource Citation
CatalystPd(dppf)Cl₂ (5 mol%)
BasePotassium acetate (3 equiv)
Solvent1,4-Dioxane/Water (4:1 v/v)
Temperature80°C, 4 hours
Yield85–92%

The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine substrate, followed by transmetallation with the diboron reagent. The steric bulk of the pinacol group ensures regioselectivity at the C5 position. Post-reaction purification via flash column chromatography (20% ethyl acetate/hexane) achieves >95% purity.

Direct Boronation of Pyridine N-Oxide Intermediates

This method leverages pyridine N-oxide derivatives to enhance boronation reactivity. The synthetic pathway involves:

  • Oxidation of methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate to the N-oxide using mCPBA.

  • Miyaura borylation with B₂pin₂ under iridium catalysis.

Critical Reaction Metrics

ParameterValue/ReagentSource Citation
Oxidizing AgentmCPBA (1.2 equiv)
CatalystIr(COD)Cl]₂ (3 mol%)
Liganddtbpy (6 mol%)
SolventToluene
Temperature110°C, 12 hours
Yield68–75%

The N-oxide intermediate directs boronation to the C5 position via coordination to the iridium catalyst. While this method avoids halogenated precursors, the requirement for anhydrous conditions and high temperatures limits scalability.

Sequential Esterification and Boronate Installation

A modular approach starts with 6-oxo-1H-pyridine-3-carboxylic acid, proceeding through methyl ester formation followed by boronation.

Stepwise Synthesis

  • Esterification : Treating the carboxylic acid with methanol and thionyl chloride yields methyl 6-oxo-1H-pyridine-3-carboxylate (93% yield).

  • Boronation : Lithiation at C5 using LDA (−78°C) and quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate group.

StepReagent/ConditionYieldPuritySource
1SOCl₂/MeOH, reflux93%98%
2LDA, −78°C; Bpin-OiPr78%95%

This method offers flexibility but requires cryogenic conditions for lithiation, complicating large-scale production.

One-Pot Tandem Cyclization-Borylation

A novel one-pot strategy combines pyridine ring formation with boronate installation. Starting from β-ketoester precursors, the pathway involves:

  • Condensation with ammonium acetate to form the pyridine core.

  • In situ borylation using B₂pin₂ and Cu(OAc)₂.

Reaction Profile

ParameterValue/ReagentSource Citation
CatalystCu(OAc)₂ (10 mol%)
SolventDMF, 120°C
Time8 hours
Yield62%

While this method reduces purification steps, the moderate yield and high-temperature requirement make it less favorable compared to multi-step approaches.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

MethodYieldScalabilityCost EfficiencyKey Limitation
Suzuki-Miyaura85–92%HighModerateRequires halogenated precursor
N-Oxide Boronation68–75%LowHighAnhydrous conditions needed
Sequential Esterification78%ModerateLowCryogenic lithiation
One-Pot Tandem62%ModerateModerateModerate yield

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity .

Comparison with Similar Compounds

Comparison with Methyl 6-hydroxy Analogs

The hydroxy analog () shares the pyridine core and boron-containing substituent but differs in the 6-position substituent (-OH vs. =O). Key contrasts include:

  • Reactivity : The oxo group in the target compound may increase susceptibility to nucleophilic attack or redox reactions compared to the hydroxy group, which could participate in hydrogen bonding or esterification.
  • Stability : The dioxaborolane group in both compounds enhances boron stability, but the oxo group might reduce hygroscopicity compared to the hydroxy analog.
  • Applications : Both compounds serve as intermediates in drug synthesis, but the oxo variant is more likely to undergo further functionalization (e.g., amidation, reduction) due to its ketone group .

Comparison with Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

This compound (melting point: 152–159°C) shares the 6-oxo and methyl carboxylate groups but features a partially saturated tetrahydropyridine ring and additional substituents (phenyl, thiophen-3-yl, tosyl). Key differences include:

  • Synthetic Utility : The target compound’s boron group is tailored for coupling reactions, whereas the tosyl group in ’s compound facilitates nucleophilic substitutions .

Comparison with Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate ()

This analog (melting point: 128–130°C, density: 1.351 g/cm³) has a trifluoromethyl group and a tetrahydropyridine core. Contrasts include:

  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, whereas the boron group in the target compound may act as a Lewis acid or participate in cross-coupling.
  • Applications : The CF₃ group improves metabolic stability in drug candidates, while the boron group is pivotal in materials science and catalysis .

Data Table: Comparative Analysis of Key Compounds

Property/Compound Target Compound Methyl 6-hydroxy Analog Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl Derivative Ethyl 6-oxo-2-(trifluoromethyl) Derivative
Core Structure Pyridine (aromatic) Pyridine (aromatic) Tetrahydropyridine (partially saturated) Tetrahydropyridine (partially saturated)
Key Substituents 5-(Tetramethyl-dioxaborolane), 6-oxo, 3-COOCH₃ 5-(Tetramethyl-dioxaborolane), 6-OH, 3-COOCH₃ 2-Ph, 5-(thiophen-3-yl), 1-tosyl, 6-oxo, 3-COOCH₃ 2-CF₃, 6-oxo, 3-COOCH₂CH₃
Molecular Weight ~277.09 (estimated) 279.10 Not provided 237.18
Melting Point Not available Not provided 152–159°C 128–130°C
Reactivity Highlights Suzuki-Miyaura coupling (boron group) Esterification, hydrogen bonding Tosyl-mediated substitutions CF₃-enhanced stability
Applications Pharmaceutical intermediates, cross-coupling reagents Pharmaceutical intermediates Enantioselective synthesis Agrochemicals, fluorinated APIs

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate?

The compound can be synthesized via Mo(CO)₆-mediated rearrangement of isoxazole precursors, as demonstrated in analogous pyridine-3-carboxylate syntheses. This method allows efficient access to substituted derivatives by leveraging boronate ester groups (e.g., tetramethyl dioxaborolan) for Suzuki-Miyaura cross-coupling or further functionalization . Key steps include:

  • Condensation of isoxazole intermediates with boronate esters.
  • Optimization of reaction conditions (e.g., temperature, solvent) to stabilize the boronate moiety.
  • Purification via column chromatography to isolate the product.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Characterization typically involves:

  • ¹H NMR : Peaks for the methyl ester (δ ~3.8–4.2 ppm), aromatic protons (δ ~6.6–8.6 ppm), and tetramethyl dioxaborolan groups (δ ~1.2–1.5 ppm) .
  • ESIMS : Molecular ion peaks ([M+1]⁺) to confirm molecular weight .
  • FT-IR : Absorbance for carbonyl groups (C=O at ~1700 cm⁻¹) and B-O bonds (∼1350 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include low-resolution data, twinning, or disordered boronate groups. SHELXL (part of the SHELX suite) is robust for small-molecule refinement:

  • Use SHELXD for structure solution from single-crystal X-ray data.
  • Refine hydrogen atoms with riding models and apply restraints for boronate moieties to mitigate disorder . Example parameters: Space group P21/cP2_1/c, unit cell dimensions a=10.2A˚,b=12.4A˚,c=14.7A˚a = 10.2 \, \text{Å}, b = 12.4 \, \text{Å}, c = 14.7 \, \text{Å} .

Q. How does the tetramethyl dioxaborolan group influence reactivity in cross-coupling reactions?

The boronate ester acts as a directing group and stabilizes intermediates in Suzuki-Miyaura couplings. Key considerations:

  • Steric effects : Tetramethyl groups may slow transmetallation but improve stability.
  • Solvent compatibility : Use anhydrous THF or DMF to prevent hydrolysis .
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling with aryl halides .

Q. What strategies resolve contradictions in reaction yields reported for similar pyridine-carboxylate derivatives?

Discrepancies often stem from:

  • Protecting group stability : Hydrolysis of the methyl ester under basic conditions.
  • Purification artifacts : Use of preparative HPLC instead of column chromatography for polar intermediates .
  • Catalyst loading : Optimize Pd catalyst (1–5 mol%) to balance cost and efficiency .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent boronate hydrolysis .
  • PPE : Gloves and goggles to avoid skin/eye contact (LD₅₀ data inferred from analogs in ).
  • Spill management : Absorb with vermiculite and neutralize with dilute NaOH .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (~2.5) and solubility (∼50 µM) based on boronate ester hydrophobicity .
  • Docking studies : Target enzymes (e.g., mTOR) using PyMol or AutoDock, leveraging pyridine-carboxylate motifs as pharmacophores .

Applications in Drug Discovery

Q. What evidence supports the potential of this compound as a kinase inhibitor?

Structural analogs (e.g., pyrazolo-pyridines) exhibit anti-proliferative activity via mTOR/p70S6K inhibition. Key steps for evaluation:

  • In vitro assays : MTT tests on cancer cell lines (e.g., prostate PC3) .
  • Autophagy induction : Monitor LC3-II/LC3-I ratio via Western blot .

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